9,10-dibromoanthracene-2-sulfonic Acid
Overview
Description
9,10-Dibromoanthracene-2-sulfonic Acid is a chemical compound with the molecular formula C14H8Br2O3S and a molecular weight of 416.09 g/mol . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains bromine and sulfonic acid functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 9,10-Dibromoanthracene-2-sulfonic Acid typically involves the bromination of anthracene followed by sulfonation. The reaction conditions for bromination often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The sulfonation step involves the use of sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The crude product is often purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
9,10-Dibromoanthracene-2-sulfonic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracene derivatives, while oxidation can produce anthraquinones .
Scientific Research Applications
9,10-Dibromoanthracene-2-sulfonic Acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9,10-Dibromoanthracene-2-sulfonic Acid involves its interaction with molecular targets through its bromine and sulfonic acid functional groups. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic reactions. The compound’s photophysical properties also make it useful in studies involving light absorption and emission .
Comparison with Similar Compounds
9,10-Dibromoanthracene-2-sulfonic Acid can be compared with other similar compounds such as:
9,10-Dibromoanthracene: Lacks the sulfonic acid group, making it less soluble in water and less reactive in certain chemical reactions.
Anthracene-2-sulfonic Acid: Lacks the bromine atoms, resulting in different reactivity and photophysical properties.
9,10-Dichloroanthracene-2-sulfonic Acid:
The uniqueness of this compound lies in its combination of bromine and sulfonic acid groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
9,10-dibromoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVAYKWWVFDEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400779 | |
Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70942-82-4 | |
Record name | 9,10-dibromoanthracene-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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